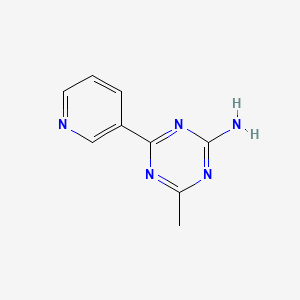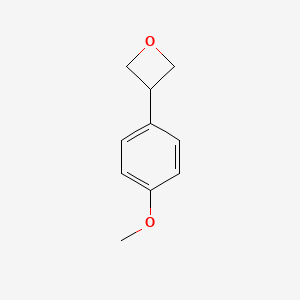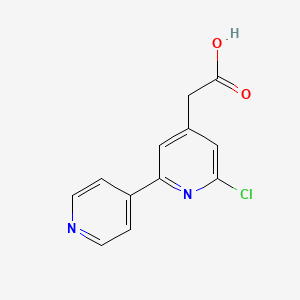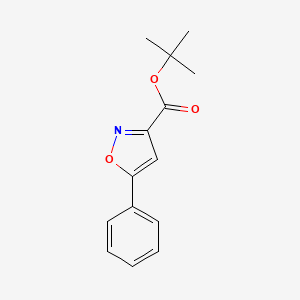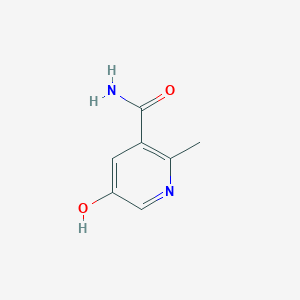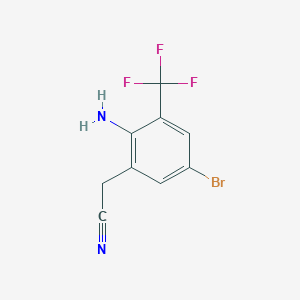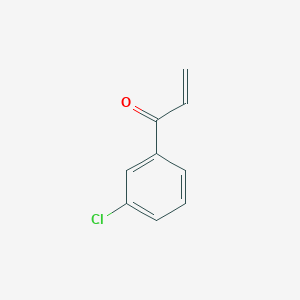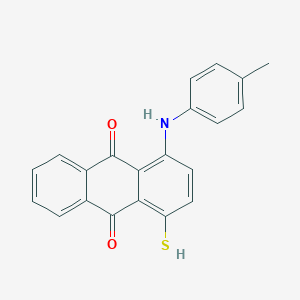
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a mercapto group (-SH) and a p-tolylamino group attached to the anthracene-9,10-dione core. Anthracene derivatives are widely studied for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the p-tolylamino group onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
Scientific Research Applications
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the p-tolylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s photophysical and electrochemical properties, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar structure but with a hydroxy group instead of a mercapto group.
9-(4-Phenyl)anthracene: Lacks the functional groups present in 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of mercapto and p-tolylamino groups.
Uniqueness
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both mercapto and p-tolylamino groups, which impart distinct chemical reactivity and photophysical properties. This combination of functional groups makes it versatile for various applications, particularly in materials science and biological research.
Properties
CAS No. |
189753-88-6 |
|---|---|
Molecular Formula |
C21H15NO2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChI Key |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
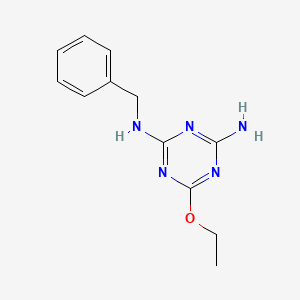
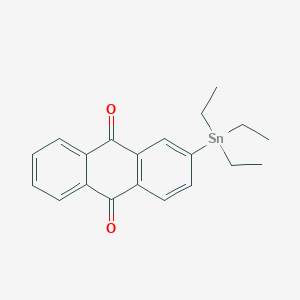
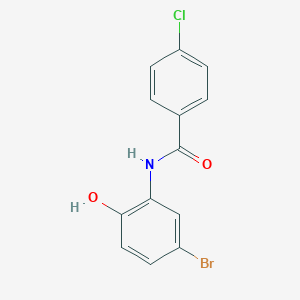
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
